Dimpropyridaz

Overview

Description

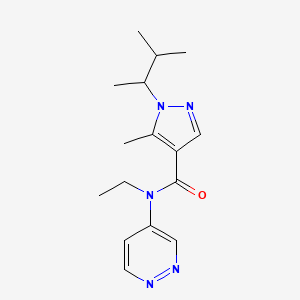

Dimpropyridaz (IUPAC name: rac-N-ethyl-5-methyl-1-[(2R)-3-methylbutan-2-yl]-N-pyridazin-4-ylpyrazole-4-carboxamide) is a novel pyridazine pyrazolecarboxamide insecticide developed by BASF. It is the sole representative of Insecticide Resistance Action Committee (IRAC) Group 36, characterized by a unique mode of action targeting insect chordotonal organs, which disrupts mechanosensory functions critical for pest survival . Its molecular formula is C₁₆H₂₃N₅O, with a molecular weight of 301.39 g/mol . This compound exhibits systemic and translaminar activity, providing broad-spectrum control against piercing-sucking pests such as aphids, whiteflies, and leafhoppers in crops like cotton, vegetables, and fruits . Notably, it demonstrates high selectivity and environmental compatibility when applied according to label guidelines .

Preparation Methods

The synthesis of Dimpropyridaz begins with 3-methyl-2-butanone, which is converted into the corresponding hydrazone. This intermediate is then reacted with ethyl 2-acetyl-3-ethoxyacrylate to form a β-ketoester. The β-ketoester undergoes cyclization under reductive conditions to yield the trisubstituted pyrazole derivative . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Dimpropyridaz undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: The compound can be reduced under specific conditions to yield secondary amides.

Substitution: This compound can undergo substitution reactions, particularly at the pyrazole and pyridazine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically secondary amides and substituted derivatives of the parent compound .

Scientific Research Applications

Chemical Properties and Mode of Action

Dimpropyridaz is characterized by its ability to disrupt the function of chordotonal organs in insects, which are crucial for mechanosensation. This disruption leads to impaired coordination and feeding behavior in targeted pests, ultimately resulting in their death. The compound is categorized under the Insecticide Resistance Action Committee (IRAC) Group 36, distinguishing it from other insecticides that target different pathways.

Key Features:

- Chemical Class: Pyridazine pyrazolecarboxamide

- IRAC Group: 36

- Target Organs: Chordotonal organs

- Efficacy: Systemic and translaminar activity

Agricultural Applications

This compound has been registered for use against various piercing and sucking pests, including aphids, whiteflies, leafhoppers, and mealybugs. Its application is particularly noted in crops such as cotton, vegetables, and fruits.

Efficacy Data

The following table summarizes the efficacy of this compound against selected pests:

| Pest | Application Rate (g a.i./ha) | LC50 (mg/L) | Observed Effects |

|---|---|---|---|

| Aphis gossypii (Cotton Aphid) | 120 | 1.91 | Reduced feeding rate by up to 71.67% |

| Whiteflies | 120 | Not specified | Significant mortality observed |

| Leafhoppers | 120 | Not specified | Impaired locomotion |

Case Study 1: Control of Aphis gossypii

A study investigated the effects of this compound on Aphis gossypii, a notorious pest affecting cotton crops. The bioassay revealed that treatment with this compound significantly reduced both the feeding behavior and locomotion of the aphids. Key findings included:

- Feeding Rate Reduction: Up to 71.67% after 72 hours at an LC30 concentration.

- Behavioral Changes: Inhibited movement and feeding behavior were noted, with significant decreases in phloem sap ingestion duration.

- Reproductive Impact: The net reproductive rate (R0) decreased substantially, indicating potential long-term population control effects .

Case Study 2: Field Trials in Australia

Extensive field trials conducted in Australia demonstrated the effectiveness of this compound across various crops. The trials indicated:

- Broad Spectrum Control: Effective against multiple pest species.

- Environmental Compatibility: When applied according to guidelines, this compound showed minimal impact on beneficial organisms .

Regulatory Overview

This compound has undergone rigorous evaluation for safety and efficacy by regulatory bodies. Key points include:

Mechanism of Action

Dimpropyridaz acts by inhibiting the function of chordotonal organs in insects. It is metabolized into secondary amide forms within the target insects, which then inhibit the firing of chordotonal neurons. This inhibition occurs upstream of the transient receptor potential vanilloid (TRPV) channels and is independent of TRPV channels . The decrease in intracellular calcium levels leads to the silencing of chordotonal neurons, effectively controlling the insect pests .

Comparison with Similar Compounds

Structural and Functional Analogues

Dimpropyridaz belongs to the pyrazolecarboxamide class but distinguishes itself through its 4-pyridazine substitution. Most pyrazolecarboxamides, such as flonicamid (IRAC Group 29), feature a 5-position carboxyl group, whereas this compound’s 4-pyridazine moiety enhances binding specificity . A study analyzing pyridazinone derivatives revealed that replacing the pyridazine ring in this compound with other azines (e.g., pyridine, pyrimidine) altered potency:

- 37% of analogues showed enhanced activity,

- 47% maintained comparable efficacy,

- 16% exhibited reduced potency .

Mode of Action and Resistance Profile

Unlike neonicotinoids (IRAC Group 4A) that act on nicotinic acetylcholine receptors, this compound disrupts chordotonal organ function, a mechanism absent in other IRAC groups. This novel target site minimizes cross-resistance risks, making it a critical tool for resistance management in integrated pest management (IPM) programs .

Environmental and Toxicological Profiles

This compound undergoes rapid hydrolysis in soil (DT₅₀ < 30 days) and exhibits low acute toxicity to mammals (LD₅₀ > 2,000 mg/kg). However, its ecotoxicological data remain partially unpublished . In contrast, older pyrazolecarboxamides like fipronil (Group 2B) persist longer in the environment and pose higher risks to non-target arthropods .

Commercial and Regulatory Status

This compound (trade name: Axalion® Active) received its first registration in Australia (2022) for use against silverleaf whitefly and aphids. Its global rollout (2023–2026) contrasts with flonicamid, which has been widely adopted since the 2000s but faces resistance issues in some regions .

Biological Activity

Dimpropyridaz is a novel insecticide classified under the pyridazine pyrazolecarboxamide group, primarily used for controlling piercing and sucking pests such as aphids and whiteflies. This compound has garnered attention due to its unique mode of action, which involves disrupting the function of insect chordotonal organs, leading to significant biological effects on target pest species. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy.

This compound operates by interfering with the sensory organs of insects, specifically the chordotonal organs, which are crucial for their locomotion and feeding behaviors. This mode of action is distinct from other insecticides and contributes to its effectiveness against pests that have developed resistance to conventional treatments. The Insecticide Resistance Action Committee (IRAC) classifies this compound as Group 36 due to its novel mechanism.

Efficacy Against Target Pests

Recent studies have demonstrated the insecticidal activity of this compound against Aphis gossypii, a significant agricultural pest. The following table summarizes key findings from bioassay experiments:

| Parameter | Value |

|---|---|

| LC50 (72h) | 1.91 mg/L |

| Feeding Rate Reduction (24h) | 62% |

| Feeding Rate Reduction (48h) | 64% |

| Feeding Rate Reduction (72h) | 71.67% |

| Longevity Reduction (F0) | Significant |

| Relative Fitness (F0) | 0.48 (LC10), 0.32 (LC30) |

| Net Reproductive Rate (F1) | Significantly Decreased |

These results indicate that this compound not only reduces the immediate feeding capability of A. gossypii but also adversely affects their reproductive success and longevity, leading to a decline in pest populations over time .

Case Studies

- Feeding Behavior and Locomotivity : A study conducted by researchers highlighted that this compound-treated A. gossypii exhibited significant symptoms of poisoning, including dehydration and reduced movement coordination. The feeding behavior was notably inhibited, with EPG (electrical penetration graph) recordings showing decreased stylet punctures and phloem sap ingestion duration after treatment .

- Gene Expression Analysis : Further investigations into the molecular effects of this compound revealed alterations in gene expression related to growth and development in A. gossypii. Specifically, treatment with LC30 resulted in increased expression levels of JHEH and USP genes, while genes associated with growth inhibition such as FOXO and INR were downregulated .

Summary of Research Findings

- Toxicological Profile : this compound has been shown to significantly reduce both the longevity and fecundity of treated insects, affecting multiple generations.

- Field Trials : Extensive field trials have confirmed the efficacy of this compound in various agricultural settings, demonstrating its potential as a viable alternative for pest management strategies .

- Environmental Compatibility : The compound exhibits translaminar and systemic effects, making it suitable for diverse application methods while being compatible with beneficial organisms when used as directed .

Q & A

Basic Research Questions

Q. What are the key structural features of Dimpropyridaz that underpin its insecticidal activity?

this compound is a 4-pyrazole carboxamide derivative, distinct from typical 5-pyrazole carboxamide insecticides. Its unique structure enables broad-spectrum activity against Lepidoptera, Coleoptera, Diptera, and Hemiptera. The pyridazine ring substitution (replacing pyridine) enhances binding affinity to target enzymes, which is critical for its efficacy. Structural comparisons with fungicidal pyrazole carboxamides suggest that the 4-position carboxamide group may influence target specificity .

Q. What synthetic routes are utilized for this compound, and what intermediates are critical in its synthesis?

The synthesis involves multiple steps: (1) condensation of methyl isopropyl ketone with hydrazine, (2) reaction with ethyl 2-(ethoxymethyl)acetoacetate, (3) cyclization with 3,6-dichloropyridazine, and (4) amidation. Key intermediates include the pyridazine ring precursor and the pyrazole carboxamide scaffold. Researchers should validate intermediates via HPLC and NMR to address potential nomenclature or structural discrepancies noted in early literature .

Q. How can the efficacy of this compound against mixed pest populations be experimentally validated?

Design dose-response experiments using standardized bioassays (e.g., leaf-dip assays for Lepidoptera, topical application for Coleoptera). Measure LC₅₀/LC₉₀ values and compare with control groups. Use ANOVA or probit analysis to assess mortality rates across species. Ensure environmental conditions (temperature, humidity) are controlled to isolate compound-specific effects .

Q. What methodologies are recommended for detecting this compound residues in environmental samples?

Employ LC-MS/MS for high sensitivity and specificity. Validate the method using spiked soil/water samples, calculating recovery rates (70–120%) and limits of detection (LOD < 0.01 ppm). Cross-reference with EPA or OECD guidelines for environmental toxicology studies .

Advanced Research Questions

Q. What structural optimization strategies can enhance this compound’s selectivity for Lepidoptera without compromising broad-spectrum activity?

Modify the pyridazine ring’s substituents (e.g., introducing electron-withdrawing groups) to alter binding kinetics. Conduct molecular docking studies with Lepidoptera-specific acetylcholinesterase isoforms. Validate via in vitro enzyme inhibition assays and comparative field trials against non-target species .

Q. How should researchers address contradictions in reported molecular data (e.g., molecular formula discrepancies) for this compound?

Verify the compound’s identity using high-resolution mass spectrometry (HRMS) and X-ray crystallography. Replicate synthesis protocols from peer-reviewed patents/literature, and cross-check with databases like PubChem or Reaxys. Discrepancies may arise from isomerism or incomplete purification steps .

Q. What experimental frameworks are effective for analyzing resistance mechanisms in pests exposed to this compound?

Use RNA-seq or CRISPR-Cas9 to identify resistance-associated genes (e.g., cytochrome P450 monooxygenases). Perform synergist assays with piperonyl butoxide (PBO) to confirm metabolic resistance. Monitor LC₅₀ shifts over successive generations in laboratory-selected pest strains .

Q. How can multi-species impact studies be designed to evaluate this compound’s ecological risks?

Implement mesocosm experiments simulating field conditions. Include non-target arthropods (e.g., pollinators, predatory beetles) and measure sublethal effects (reproduction, behavior). Use species sensitivity distribution (SSD) models to predict ecosystem-level thresholds .

Q. Methodological Considerations

- Data Analysis : Align results with original research questions by structuring tables/figures to address hypotheses directly. For example, label graphs as “Figure 1: Dose-mortality response of Spodoptera frugiperda to this compound” .

- Contradictory Findings : Use sensitivity analyses or mixed-effects models to account for variability in bioassay results. Transparently report outliers and potential confounders (e.g., pest life stage) .

- Ethical Compliance : For studies involving field trials, adhere to FAO/WHO guidelines for pesticide testing and obtain permits for non-target organism sampling .

Properties

IUPAC Name |

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894943 | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403615-77-9 | |

| Record name | Dimpropyridaz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMPROPYRIDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.